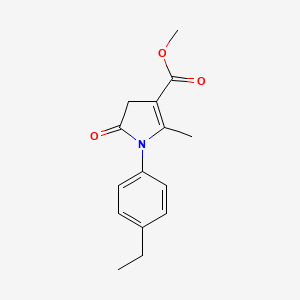

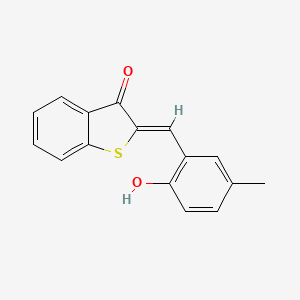

![molecular formula C11H9F6NO B5767055 N-[3,5-bis(trifluoromethyl)phenyl]propanamide](/img/structure/B5767055.png)

N-[3,5-bis(trifluoromethyl)phenyl]propanamide

Descripción general

Descripción

N-[3,5-bis(trifluoromethyl)phenyl]propanamide, also known as BTTP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis

- A study focused on the microwave-assisted synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrids using N-[3,5-bis(trifluoromethyl)phenyl]propanamide. These compounds showed promising activity against bacterial and fungal strains, highlighting the compound's potential in antimicrobial applications (Jha & Ramarao, 2017).

Synthesis and Characterization of Polymers

- Research on the synthesis and characterization of soluble copolyimides containing various moieties, including N-[3,5-bis(trifluoromethyl)phenyl]propanamide, was conducted. These copolyimides exhibited excellent solubility, thermal stability, and photoreactive properties, making them suitable for various industrial applications (Wang et al., 2008).

Gas Sorption Studies

- A study reported on the synthesis of N-3,5-bis(trifluoromethyl)phenyl-exo-endo-norbornene-5,6-dicarboximide and its polymerization. The resulting polymer's gas sorption properties were investigated, demonstrating its potential in applications like gas separation and storage (Tlenkopatchev et al., 2005).

Analytical Chemistry Applications

- The compound was used as a derivatization agent for biogenic amines in beverages, followed by determination through liquid chromatography-tandem mass spectrometry and 19F nuclear magnetic resonance analysis. This showcases its utility in sensitive and accurate analytical methods (Jastrzębska et al., 2018).

Organocatalysis

- N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a compound related to N-[3,5-bis(trifluoromethyl)phenyl]propanamide, has been extensively used in organocatalysis. It is known for its ability to activate substrates and stabilize charges, playing a vital role in promoting organic transformations (Zhang, Bao, & Xing, 2014).

Catalysis in Polymerization

- Nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands, including those with the 3,5-bis(trifluoromethyl)phenyl group, were synthesized and tested in propene/CO copolymerization. These complexes were effective catalysts for producing flexible propene/CO copolymer materials of ultrahigh molecular weight (Meier et al., 2003).

Propiedades

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F6NO/c1-2-9(19)18-8-4-6(10(12,13)14)3-7(5-8)11(15,16)17/h3-5H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVBQDNKNQZBGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3,5-bis(trifluoromethyl)phenyl]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

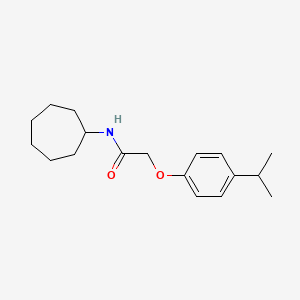

![2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767005.png)

![N-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B5767009.png)

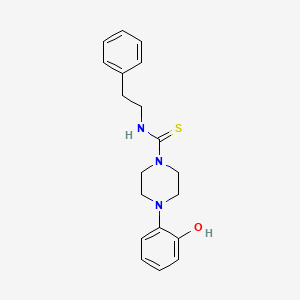

![3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5767029.png)

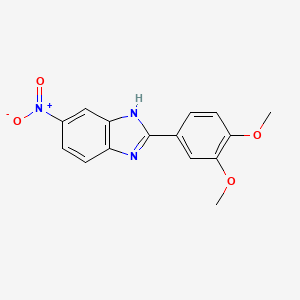

![7-hydroxy-6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5767043.png)

![N'-[(3,5-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5767051.png)

![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5767061.png)

![N-[2-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5767079.png)

![N-(2-methoxyphenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5767081.png)